5-Methylpyridine-3-sulfonyl chloride
Overview
Description
5-Methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S It is a derivative of pyridine, where a methyl group is attached to the fifth position and a sulfonyl chloride group is attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
5-Methyl-pyridine-3-sulfonyl chloride is primarily used as a reagent in the synthesis of pyrimidine derivatives . It plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 5-Methyl-pyridine-3-sulfonyl chloride interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Methyl-pyridine-3-sulfonyl chloride are primarily related to the synthesis of pyrimidine derivatives . These derivatives have been found to exhibit antiproliferative activity against negative breast cancer cells .
Result of Action
The primary result of the action of 5-Methyl-pyridine-3-sulfonyl chloride is the formation of pyrimidine derivatives . These derivatives have shown potential in medical research, particularly in the treatment of negative breast cancer cells .
Action Environment
The action of 5-Methyl-pyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the success of the reaction . Additionally, the compound is sensitive to moisture , indicating that the storage environment can significantly impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Sulfonyl chloride compounds are generally known for their reactivity and ability to form sulfonamides and sulfonic esters
Cellular Effects
Sulfonyl chlorides are known to cause severe skin burns and eye damage, which suggests they may have significant cytotoxic effects .
Molecular Mechanism
It is known that sulfonyl chlorides can undergo nucleophilic substitution reactions
Temporal Effects in Laboratory Settings
The product is chemically stable under standard ambient conditions (room temperature)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-3-sulfonyl chloride typically involves the diazotization of 3-amino-5-methylpyridine followed by substitution of the diazo group with a sulfonyl chloride group. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized using continuous flow reactors, such as microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and better product quality. The process involves the rapid mixing of diazonium salt solutions with thionyl chloride in the reactor .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
5-Methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the methyl group at the fifth position, making it less sterically hindered and potentially more reactive.
5-Bromo-3-methylpyridine-2-sulfonyl chloride: Contains a bromine atom, which can influence its reactivity and applications in different ways.
Uniqueness: 5-Methylpyridine-3-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications where steric and electronic effects are important .
Properties
IUPAC Name |
5-methylpyridine-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZQOHFAWAQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166337-57-1 | |
Record name | 5-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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